

A Comparative Guide to the Identification of cis-ent-Tadalafil Using Reference Standards

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Compound of Interest

Compound Name: *cis-ent-Tadalafil*

Cat. No.: B138421

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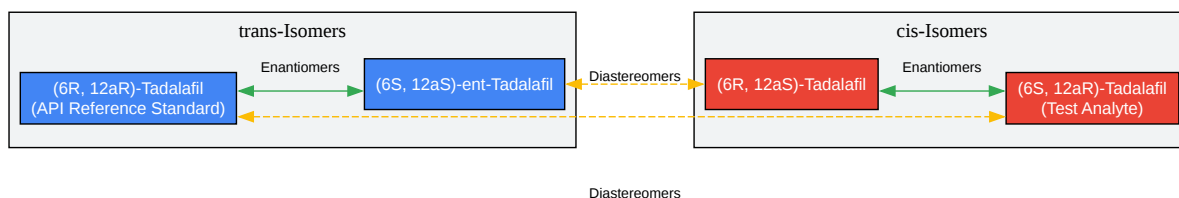
For Researchers, Scientists, and Drug Development Professionals

The definitive identification of stereoisomers is a critical aspect of drug development and quality control. Tadalafil, the active pharmaceutical ingredient in Cialis®, possesses two chiral centers, giving rise to four distinct stereoisomers. While the intended therapeutic agent is (6R, 12aR)-Tadalafil, the presence of other isomers, such as **cis-ent-Tadalafil** ((6S, 12aR)-Tadalafil), must be rigorously controlled and identified.^[1] These isomers can exhibit different pharmacological and toxicological profiles, making their unambiguous identification essential for ensuring drug safety and efficacy.^[2]^[3]

This guide provides a comparative framework for confirming the identity of **cis-ent-Tadalafil** against a (6R, 12aR)-Tadalafil reference standard using orthogonal analytical techniques. We present supporting experimental protocols and data to aid researchers in this process.

Stereoisomeric Relationship of Tadalafil

Tadalafil's four stereoisomers exist as two pairs of enantiomers. The (6R, 12aR) and (6S, 12aS) forms are enantiomers with a trans configuration, while the (6R, 12aS) and (6S, 12aR) forms are enantiomers with a cis configuration. The relationship between a cis and a trans isomer is diastereomeric.



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Figure 1: Stereoisomeric relationship of Tadalafil isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating stereoisomers. Due to their different spatial arrangements, diastereomers like **cis-ent-Tadalafil** and the Tadalafil API will interact differently with a chiral stationary phase, resulting in distinct retention times.

Comparative HPLC Data

Parameter	(6R, 12aR)-Tadalafil (Reference)	cis-ent-Tadalafil (Test Analyte)	Expected Outcome
Retention Time	t_1	t_2	$t_1 \neq t_2$
Resolution (R_s)	N/A	> 2.0 between isomers	Baseline separation indicates a valid method. ^{[1][4]}

Experimental Protocol: Chiral HPLC

This protocol is adapted from established methods for separating Tadalafil isomers.^{[1][5][6]}

- Chromatographic System: HPLC or UHPLC system with UV detection.

- Column: Chiral stationary phase column, such as CHIRALPAK-IC (250 mm × 4.6 mm, 5 µm) or Lux Amylose-1 (150 x 4.6 mm, 5 µm).[\[5\]](#)[\[6\]](#)
- Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol (50:50, v/v) or Acetonitrile:Water (40:60, v/v).[\[1\]](#)[\[5\]](#)
- Flow Rate: 0.75 - 1.0 mL/min.[\[5\]](#)[\[6\]](#)
- Column Temperature: 30 °C.[\[5\]](#)[\[6\]](#)
- Detection: UV at 220 nm or 222 nm.[\[1\]](#)[\[5\]](#)
- Sample Preparation: Dissolve the reference standard and test analyte in the mobile phase or a suitable diluent to a final concentration of approximately 50 µg/mL.
- Analysis: Inject equal volumes (e.g., 10 µL) of the reference standard and the test analyte. For system suitability, a mixed solution can be used to confirm baseline separation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While MS alone cannot distinguish between isomers, its coupling with LC provides a powerful tool for identity confirmation. After separation by chromatography, the mass spectrometer confirms that the analyte has the same molecular weight and elemental composition as the reference standard.

Comparative MS Data

Parameter	(6R, 12aR)-Tadalafil (Reference)	cis-ent-Tadalafil (Test Analyte)	Expected Outcome
Molecular Formula	C ₂₂ H ₁₉ N ₃ O ₄	C ₂₂ H ₁₉ N ₃ O ₄	Identical
Molecular Weight	389.40 g/mol	389.40 g/mol	Identical[7]
Precursor Ion [M+H] ⁺	m/z 390.4	m/z 390.4	Identical[8]
Major Fragment Ion	m/z 268.3	m/z 268.3	Identical fragmentation pattern[8][9]

Experimental Protocol: LC-MS/MS

- LC System: Use the same or a similar chromatographic system as described for HPLC to achieve separation.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI mode.[9]
- MS Method:
 - Full Scan: Acquire data over a mass range of m/z 100-500 to detect the precursor ion [M+H]⁺ at m/z 390.4.
 - Tandem MS (MS/MS): Isolate the precursor ion (m/z 390.4) and perform collision-induced dissociation (CID) to generate fragment ions. Monitor for the characteristic product ion at m/z 268.3.[8]
- Analysis: Confirm that the peak corresponding to **cis-ent-Tadalafil** from the LC separation yields the same mass spectrum and fragmentation pattern as the (6R, 12aR)-Tadalafil reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for elucidating the precise three-dimensional structure of molecules. While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers such as cis- and trans-Tadalafil will show distinct differences in chemical shifts and coupling constants. Two-dimensional NMR experiments like NOESY can directly probe the spatial proximity of protons, providing definitive evidence of the cis configuration.[\[10\]](#)

Comparative ¹H NMR Data (in DMSO-d₆)

Proton Environment	(6R, 12aR)-Tadalafil (Reference)	cis-ent-Tadalafil (Test Analyte)	Expected Outcome
H-6 / H-12a Protons	Distinct chemical shifts and coupling constants indicative of a trans relationship.	Different chemical shifts and coupling constants indicative of a cis relationship.	Different spectral patterns.
NOESY Experiment	No cross-peak between H-6 and H-12a protons.	Strong cross-peak between H-6 and H-12a protons.	Definitive confirmation of cis stereochemistry. [10]

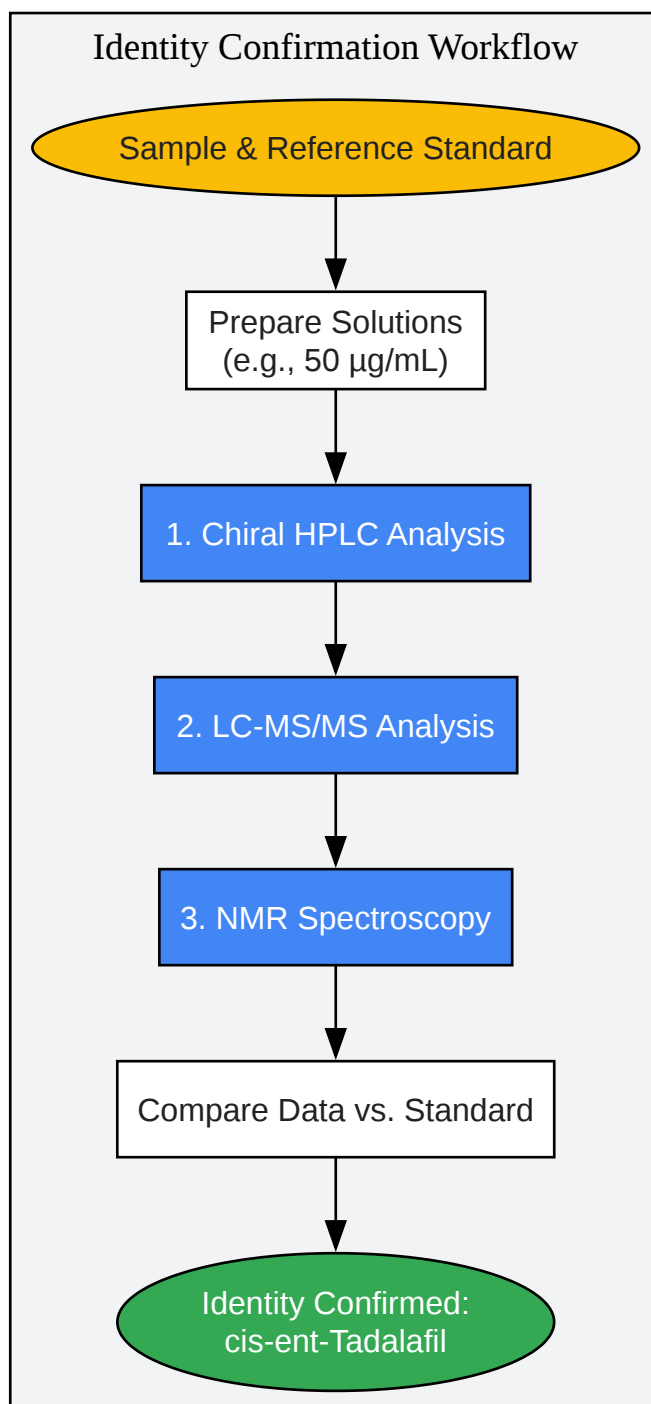
Experimental Protocol: NMR

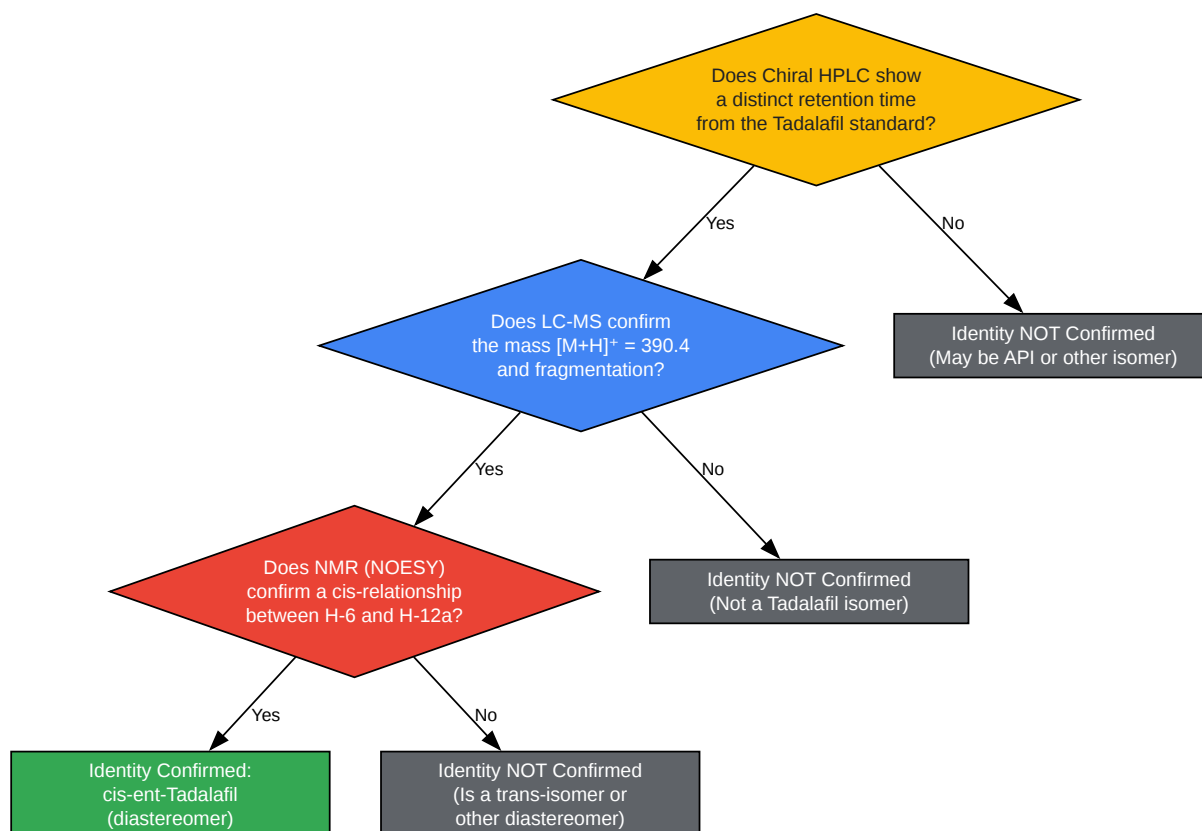
- Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[\[11\]](#)
- Sample Preparation: Dissolve an accurately weighed amount (5-10 mg) of the reference standard and the test analyte in a deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum for each sample.[\[12\]](#)
 - Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum for the test analyte to confirm the cis configuration.
- Analysis:
 - Compare the ¹H spectra of the test analyte and the reference standard, noting differences in chemical shifts, particularly for the protons at the chiral centers (H-6 and H-12a).

- In the NOESY spectrum of **cis-ent-Tadalafil**, the observation of a correlation (cross-peak) between the signals for the H-6 and H-12a protons confirms they are on the same face of the ring system, establishing the cis relative stereochemistry.

Overall Workflow and Logic for Identity Confirmation

A multi-technique, orthogonal approach is required for the unambiguous confirmation of **cis-ent-Tadalafil**'s identity. The workflow ensures that separation is achieved, molecular identity is confirmed, and the specific stereochemical configuration is elucidated.





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